4-Hydroxybenzoic acid hexadecyl ester
Description
Contextualization within the Ester Class of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid hexadecyl ester belongs to a well-known class of compounds called parabens, which are alkyl esters of p-hydroxybenzoic acid (PHBA). mdpi.com The core structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a carboxyl (-COOH) group at positions 4 and 1, respectively. The defining feature of the paraben class is the esterification of this carboxyl group with an alcohol.
In the case of this compound, the carboxylic acid group of 4-hydroxybenzoic acid is condensed with hexadecanol (B772), a 16-carbon fatty alcohol. This results in a molecule with a polar phenolic head and a long, nonpolar, 16-carbon (hexadecyl) aliphatic tail.
This long alkyl chain firmly places it in the category of "long-chain parabens". ewg.org The length of the alkyl ester chain is a critical determinant of a paraben's physical and biological properties. As the chain length increases, properties such as lipophilicity (the ability to dissolve in fats, oils, and lipids) increase, while water solubility decreases. mdpi.comresearchgate.net This trend distinguishes long-chain parabens like the hexadecyl ester from their short-chain counterparts, such as methylparaben and ethylparaben, which are more water-soluble. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | Hexadecyl 4-hydroxybenzoate (B8730719) |
| Synonyms | Cetylparaben, Hexadecylparaben |
| CAS Number | 71067-09-9 chemblink.com |
| Molecular Formula | C₂₃H₃₈O₃ |
| Structure | Phenolic head with a 16-carbon ester chain |
Significance in Contemporary Chemical and Biological Research
The primary significance of this compound in scientific research stems from its classification as a long-chain paraben and the associated antimicrobial properties. Research has consistently shown that the antimicrobial efficacy of parabens correlates positively with the length of their alkyl chain. researchgate.netcabidigitallibrary.org Long-chain parabens are therefore subjects of interest for their potent activity as preservatives against fungi and bacteria, particularly Gram-positive bacteria. mdpi.comewg.org
The mechanism of antimicrobial action is linked to the compound's structure. Its increased lipophilicity allows for greater interaction with and disruption of microbial cell membranes, which enhances its inhibitory effects. researchgate.net While the lower water solubility of long-chain esters can limit some applications, their heightened potency makes them a subject of continued investigation. cabidigitallibrary.org
Beyond its use as a preservative, the compound is also noted in research for its antioxidant properties. The phenolic hydroxyl group on the benzene ring can act as a free radical scavenger, a characteristic common to many phenolic compounds. nih.gov This dual functionality—antimicrobial and antioxidant—makes it a relevant molecule in the development of stabilizing agents for various formulations.
Furthermore, the synthesis of long-chain 4-hydroxybenzoic acid esters is an area of chemical research. Efficient production methods, such as the transesterification of a short-chain ester (like methyl 4-hydroxybenzoate) with a long-chain alcohol in the presence of a catalyst, are explored to optimize yield and purity. google.com
Table 2: Comparative Properties of Parabens Based on Alkyl Chain Length
| Feature | Short-Chain Parabens (e.g., Methyl, Ethyl) | Long-Chain Parabens (e.g., Propyl, Butyl, Hexadecyl) |
|---|---|---|
| Alkyl Chain | 1-2 carbons | 3 or more carbons ewg.org |
| Water Solubility | Higher mdpi.com | Lower mdpi.comcabidigitallibrary.org |
| Lipophilicity | Lower researchgate.net | Higher researchgate.net |
| Antimicrobial Activity | Moderate cabidigitallibrary.org | Stronger, increases with chain length researchgate.netcabidigitallibrary.org |
| Primary Mechanism | Disruption of microbial processes | Enhanced disruption of cell membranes researchgate.net |
Properties
CAS No. |
71067-09-9 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
hexadecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(25)21-16-18-22(24)19-17-21/h16-19,24H,2-15,20H2,1H3 |
InChI Key |
SJNCMISSTSMUFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Other CAS No. |
71067-09-9 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Conventional Esterification Approaches for 4-Hydroxybenzoic Acid Long-Chain Esters
The formation of esters from a carboxylic acid and an alcohol is a foundational reaction in organic chemistry, known as esterification. iajpr.com For long-chain esters like hexadecyl 4-hydroxybenzoate (B8730719), this process presents specific challenges, particularly concerning reaction equilibrium and the potential for side reactions.
The most straightforward method for synthesizing 4-Hydroxybenzoic acid hexadecyl ester is the direct esterification of 4-hydroxybenzoic acid with hexadecanol (B772) (also known as cetyl alcohol). This reaction typically involves heating the two reactants, often in the presence of a catalyst, to form the ester and water. iajpr.com The general chemical equation for this Fischer esterification is:
C₇H₆O₃ (4-Hydroxybenzoic acid) + C₁₆H₃₄O (Hexadecanol) ⇌ C₂₃H₃₈O₃ (this compound) + H₂O
However, when reacting 4-hydroxybenzoic acid directly with a long-chain alcohol like hexadecanol using certain catalysts, the generation of side products can be an issue. google.comgoogle.com
The esterification of carboxylic acids and alcohols is often a slow process that requires a catalyst to achieve equilibrium in a reasonable timeframe. iajpr.comresearchgate.net A variety of catalyst systems have been explored for the synthesis of 4-hydroxybenzoic acid esters.
Protic Acids: Strong acids like sulfuric acid and p-toluenesulfonic acid are commonly used as catalysts. guidechem.com P-toluenesulfonic acid is often preferred over sulfuric acid as it is less likely to cause side reactions and results in a better-colored product. guidechem.com However, in the synthesis of long-chain esters, protic acid catalysts can lead to undesirable by-products, such as the dimerization of the long-chain alcohol or the formation of sulfate (B86663) esters. google.comgoogle.com
Lewis Acids: Lewis acids, such as neodymium trioxide, offer an alternative that can reduce equipment corrosion and environmental pollution. guidechem.com Their metal atoms have empty orbitals that coordinate with the carbonyl oxygen in the carboxylic acid, thereby catalyzing the esterification. guidechem.com
Solid and Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid acid catalysts are employed. These include:
Sulfamic acid: This catalyst is insoluble in many organic reaction systems, minimizing equipment corrosion. It can be recovered and reused. guidechem.com
Strong acidic cation exchange resins: These act as effective, reusable catalysts. guidechem.com
Sulfated Zirconia and Alumina: A heterogeneous catalyst made of γ-Al2O3 impregnated with sulfuric acid has been examined for the esterification of p-hydroxybenzoic acid. researchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages in Long-Chain Ester Synthesis |
| Protic Acids | Sulfuric acid, p-toluenesulfonic acid | Readily available, high activity | Can generate by-products (e.g., alcohol dimers, sulfate esters) google.comgoogle.com |
| Lewis Acids | Neodymium trioxide | Less corrosive, reduced pollution | May require specific reaction conditions |
| Solid Acids | Sulfamic acid, Cation exchange resins, Sulfated metal oxides | Reusable, non-corrosive, environmentally friendlier | Activity may be lower than homogeneous catalysts |
Advanced Synthesis and Purification Protocols
To overcome the limitations of direct esterification, particularly the formation of impurities that are difficult to separate, advanced synthesis and purification methods have been developed.
A key strategy for producing high-purity 4-hydroxybenzoic acid long-chain esters is to avoid the direct reaction between the acid and the long-chain alcohol in the presence of a protic acid catalyst. google.comgoogle.com An effective alternative is a transesterification reaction. google.com
This process involves two main steps:
Formation of a short-chain ester: 4-hydroxybenzoic acid is first reacted with a short-chain alcohol (containing 1 to 11 carbon atoms), such as methanol, to form a short-chain ester (e.g., methyl 4-hydroxybenzoate). This reaction proceeds relatively easily. google.com
Transesterification: The resulting 4-hydroxybenzoic acid short-chain ester is then reacted with a long-chain aliphatic alcohol (C16 to C24), such as hexadecanol, in the presence of a metal catalyst. google.comgoogle.com
This transesterification approach significantly suppresses the formation of side products, leading to a purer final product. google.com The reaction is typically conducted at temperatures between 120°C and 200°C, with an optimal range of 150°C to 180°C to ensure the reaction proceeds sufficiently without generating by-products or causing energy loss. google.comgoogle.com
By-products from the direct esterification of 4-hydroxybenzoic acid with long-chain alcohols using protic acid catalysts, such as dimerized ethers of the alcohol or sulfate esters, have physical properties very similar to the desired ester product. google.com This similarity makes their removal by standard methods like crystallization or distillation challenging. google.com
The purification process for the crude product obtained from the advanced transesterification method involves several steps:
Acidic Wash: An acid aqueous solution is added to the crude composition containing the 4-hydroxybenzoic acid long-chain ester. google.com
Phase Separation and Extraction: The mixture is separated into an organic phase and a water phase. This step effectively removes unreacted carboxylic acid and the catalyst. The organic phase, containing the desired ester, is collected. google.com
Crystallization: The collected organic phase is then subjected to crystallization. An organic solvent is added, and the mixture is heated to dissolve the solids. Upon cooling, the target ester crystallizes. google.com
Final Isolation: The precipitated crystals are isolated via solid-liquid separation techniques like filtration, washed, and dried to yield the high-purity 4-hydroxybenzoic acid long-chain ester. google.com
Precursor Synthesis and Biotechnological Routes to 4-Hydroxybenzoic Acid
The primary precursor for this compound is 4-hydroxybenzoic acid (4-HBA). Its synthesis can be achieved through traditional chemical methods and emerging biotechnological pathways.
A novel chemical synthesis route involves the acylation of phenol (B47542) using methyl carbamate (B1207046) with aluminum chloride (AlCl₃) as a catalyst. The reaction is heated under reflux, and the intermediate, methyl-4-hydroxybenzoate, is subsequently hydrolyzed to yield 4-hydroxybenzoic acid. A more traditional method is the Kolbe-Schmitt reaction, which involves the carboxylation of potassium phenoxide at high temperature and pressure. orgsyn.org
Chemical Pathways for 4-Hydroxybenzoic Acid Preparation
4-Hydroxybenzoic acid (4-HBA), also known as p-hydroxybenzoic acid (PHBA), is a key industrial chemical primarily used as a precursor for the synthesis of parabens, polymers, and other fine chemicals. wikipedia.orgfrontiersin.org Its commercial production and laboratory synthesis are dominated by the Kolbe-Schmitt reaction, though other methods have also been developed. wikipedia.orgwikipedia.org
The most prominent industrial method for synthesizing 4-HBA is the Kolbe-Schmitt reaction. researchgate.netchemeurope.com This process involves the carboxylation of a phenoxide ion with carbon dioxide. scienceinfo.com Specifically for 4-HBA, potassium phenoxide is heated with carbon dioxide under high pressure (around 100 atm) and temperature (125-225 °C). wikipedia.orgwikipedia.orgresearchgate.net The reaction is followed by acidification with an acid, such as sulfuric acid, to yield the final 4-hydroxybenzoic acid product. wikipedia.orgchemeurope.com The use of potassium hydroxide (B78521) to form the phenoxide is crucial for favoring the formation of the para-isomer (4-HBA). wikipedia.orgscienceinfo.combyjus.com In contrast, using sodium phenoxide tends to produce the ortho-isomer, salicylic (B10762653) acid. wikipedia.orgchemicalbook.com The regioselectivity towards the para position when using a potassium salt is attributed to the nature of the counterion. jk-sci.com
Alternative laboratory-scale syntheses have also been reported. One method involves heating potassium salicylate (B1505791) with potassium carbonate to high temperatures (e.g., 240 °C), followed by treatment with acid. wikipedia.org Another approach is the diazotization of 4-aminobenzoic acid (PABA). In this process, the primary amine group of PABA is converted into a diazonium salt using sodium nitrite (B80452) and sulfuric acid at low temperatures (0-5 °C). youtube.com This intermediate diazonium salt is then decomposed by heating in an acidic solution, which replaces the diazonium group with a hydroxyl group to form 4-HBA. youtube.com
Further methods include the hydroxylation of aryl halides. For instance, 4-iodobenzoic acid can be converted to 4-HBA using copper(I) iodide nanoparticles as a catalyst in the presence of a base like tetrabutylammonium (B224687) hydroxide (nBu4NOH). guidechem.com Another variation uses copper(II) hydroxide with sodium hydroxide in a DMSO/water solvent system. guidechem.com
Table 1: Comparison of Chemical Synthesis Methods for 4-Hydroxybenzoic Acid
| Method | Key Reagents | Typical Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Kolbe-Schmitt Reaction | Potassium Phenoxide, Carbon Dioxide (CO₂), Acid (e.g., H₂SO₄) | 125-225 °C, ~100 atm pressure | 4-Hydroxybenzoic acid | wikipedia.orgwikipedia.orgresearchgate.net |
| Salicylate Rearrangement | Potassium Salicylate, Potassium Carbonate, Acid | Heating to ~240 °C | 4-Hydroxybenzoic acid | wikipedia.org |
| Diazotization of PABA | 4-Aminobenzoic acid, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | 0-5 °C for diazotization, then heating (~60-70 °C) for decomposition | 4-Hydroxybenzoic acid | youtube.com |
| Hydroxylation of Aryl Halide | 4-Iodobenzoic acid, CuI nanoparticles, nBu₄NOH | 60 °C for 24 hours | 4-Hydroxybenzoic acid | guidechem.com |
Engineered Microbial Systems for 4-Hydroxybenzoic Acid Biosynthesis
In response to environmental concerns and the reliance on fossil fuels for chemical production, significant research has focused on developing sustainable biotechnological alternatives for producing aromatic compounds like 4-HBA. frontiersin.orgasm.org Metabolic engineering of microorganisms offers a promising route to synthesize 4-HBA from renewable feedstocks such as glucose, glycerol, or xylose. frontiersin.org The core strategy involves redirecting cellular metabolism towards the shikimate pathway, which naturally produces the precursor molecule, chorismate. nih.govsciepublish.com
Two primary biosynthetic routes from chorismate have been exploited in engineered microbes:
Direct Conversion via Chorismate Pyruvate-Lyase: This is the most common and efficient pathway. frontiersin.org It involves the expression of the enzyme chorismate pyruvate-lyase (encoded by the ubiC gene), which directly converts chorismate into 4-HBA and pyruvate. nih.govnih.gov This enzyme is naturally found in Escherichia coli and other Gram-negative bacteria as the first step in ubiquinone biosynthesis. wikipedia.orgfrontiersin.org To increase the production of 4-HBA, metabolic engineering efforts focus on several key areas:
Increasing Precursor Supply: Overexpression of key genes in the shikimate pathway, such as a feedback-resistant version of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (aroG), enhances the carbon flow towards chorismate. frontiersin.orgnih.gov
Blocking Competing Pathways: Deleting genes that divert chorismate to other products, like phenylalanine (pheA) and tryptophan (trpE), increases its availability for 4-HBA synthesis. frontiersin.orgfrontiersin.org
Preventing Product Degradation: Knocking out genes responsible for 4-HBA degradation, such as pobA (p-hydroxybenzoate hydroxylase), prevents loss of the final product. frontiersin.org
Host Selection and Optimization: Various microorganisms have been engineered, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. frontiersin.orgnih.gov C. glutamicum has shown a high tolerance to 4-HBA toxicity, enabling higher product titers. asm.orgnih.gov One engineered C. glutamicum strain achieved a concentration of 36.6 g/L of 4-HBA from glucose. asm.orgnih.gov
Conversion via Tyrosine: An alternative pathway proceeds through the amino acid L-tyrosine. frontiersin.org This multi-step route first involves the deamination of tyrosine to 4-coumarate by tyrosine ammonia-lyase (TAL). frontiersin.org Subsequent enzymatic reactions convert 4-coumarate to 4-HBA. frontiersin.org While this pathway is also viable, it is generally considered less efficient than the direct conversion from chorismate. frontiersin.org A CoA-free multi-enzyme cascade has been developed in E. coli to convert L-tyrosine to 4-HBA, achieving a conversion of over 85%. researchgate.net
These bio-based production systems represent a significant step towards more sustainable manufacturing of valuable aromatic chemicals. frontiersin.org
Table 2: Examples of Engineered Microbial Strains for 4-Hydroxybenzoic Acid Production
| Microorganism | Key Genetic Modifications | Carbon Source | Titer/Yield | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | Overexpression of shikimate pathway genes (e.g., mutated aroG); expression of ubiC from P. rustigianii; deletion of byproduct genes (hdpA, pyk) | Glucose | 36.6 g/L; 41% (mol/mol) yield | asm.orgnih.gov |
| Pseudomonas taiwanensis VLB120 | Integration of 4-HBA pathway genes; overexpression of shikimate pathway genes; deletion of degradation pathways | Glycerol | 29.6% C-mol yield | frontiersin.org |
| Escherichia coli | Overexpression of ubiC; introduction of shikimate gene module constructs | Glucose | 723.5 mg/L | nih.govacs.org |
| Corynebacterium glutamicum | Augmented shikimate pathway; deletion of cg2966 (HBA degradation); expression of ubiC with tac-M1 promoter | Glucose | 8.3 g/L | sciepublish.comkobe-u.ac.jp |
| Escherichia coli | Whole-cell biocatalyst with a multi-enzyme cascade (LAAD, HmaS, SMDH, BFD, ALDH) | L-tyrosine | 17.7 g/L (>85% conversion) | researchgate.net |
Mechanistic Studies of Biological Interactions
Antimicrobial Activity Mechanisms of 4-Hydroxybenzoic Acid Esters
The efficacy of 4-hydroxybenzoic acid esters as antimicrobial agents is not uniform across the homologous series. Key factors such as the length of the alkyl ester chain play a crucial role in determining their potency and spectrum of activity.
A well-established principle in the study of parabens is that their antimicrobial effectiveness generally increases with the length of the alkyl chain. researchgate.netamericanpharmaceuticalreview.commdpi.comcosmeticsandtoiletries.comnih.govnih.gov This trend is consistently observed for the more common, shorter-chain esters like methylparaben, ethylparaben, propylparaben, and butylparaben. researchgate.netnih.gov The enhanced activity is attributed to the increasing lipophilicity (fat-solubility) of the molecule as the alkyl chain elongates. researchgate.net This allows for more effective partitioning into and disruption of the microbial cell membrane, which is a primary target of their action. nih.gov
However, this direct correlation between chain length and efficacy does not appear to be infinite. The antimicrobial action of parabens is contingent on their solubility in the aqueous phase of a product, as this is the medium where microbial growth occurs. cosmeticsandtoiletries.com As the alkyl chain length increases, water solubility drastically decreases. americanpharmaceuticalreview.commdpi.comcosmeticsandtoiletries.comnih.gov For very long-chain esters like 4-hydroxybenzoic acid hexadecyl ester (C16), the extremely low aqueous solubility likely becomes a limiting factor, potentially leading to a decrease in antimicrobial efficacy compared to moderately long-chain esters. Research on parabens with chain lengths up to dodecylparaben (C12) has suggested a "cutoff effect," where beyond an optimal chain length (around C7-C8), the biological effect diminishes. researchgate.net
| Paraben Ester | Alkyl Chain Length | General Trend in Antimicrobial Activity | Aqueous Solubility Trend |
|---|---|---|---|
| Methylparaben | C1 | Lower | Higher |
| Ethylparaben | C2 | ↓ | ↓ |
| Propylparaben | C3 | ↓ | ↓ |
| Butylparaben | C4 | Higher | ↓ |
| Hexadecylparaben | C16 | Expected to be low due to poor solubility | Very Low |
The antimicrobial action of 4-hydroxybenzoic acid esters is believed to be multifaceted. Several mechanisms have been proposed, which may act individually or in concert to inhibit microbial growth. The primary proposed modes of action include:
Disruption of Membrane Transport Processes: The most cited mechanism is the interference with the microbial cytoplasmic membrane. nih.gov By integrating into the lipid bilayer, parabens can disrupt its structure and function, leading to increased permeability and the leakage of essential intracellular components. nih.gov This action is thought to be more pronounced with longer-chain parabens due to their greater lipophilicity. nih.gov
Inhibition of Synthesis of DNA and RNA: Some studies suggest that parabens can interfere with the synthesis of crucial nucleic acids, DNA and RNA, thereby halting microbial replication and growth. nih.gov
Inhibition of Key Microbial Enzymes: Parabens may also function by inhibiting essential microbial enzymes, such as ATPases and phosphotransferases, which are vital for cellular energy production and nutrient transport. researchgate.net
Despite their broad-spectrum activity, some microorganisms have developed resistance to 4-hydroxybenzoic acid esters. The mechanisms of resistance are varied and can be specific to the microbial species. Two primary mechanisms have been identified:
Enzymatic Degradation: Certain bacteria and fungi possess esterase enzymes that can hydrolyze the ester bond of parabens. This action breaks the molecule down into 4-hydroxybenzoic acid and the corresponding alcohol, both of which have significantly lower antimicrobial activity. researchgate.net Interestingly, some fungal enzymes appear to be specific for degrading long-chain parabens.
Efflux Pumps: Some bacteria, particularly Gram-negative species, can utilize efflux pumps to actively transport parabens out of the cell before they can reach their target sites and exert their antimicrobial effect. This is a more general resistance mechanism that can confer resistance to a variety of antimicrobial compounds.
Broader Biological System Interactions
The interactions of 4-hydroxybenzoic acid esters are not limited to direct antimicrobial effects. Their physicochemical properties, particularly their lipophilicity, govern how they interact with more complex biological structures like cellular membranes and enzymatic pathways.
The primary interaction of parabens with biological systems occurs at the cellular membrane. The lipophilic alkyl chain is drawn to the lipid interior of the membrane, while the more polar phenolic head group orients towards the aqueous environment. This insertion disrupts the ordered structure of the membrane's phospholipid bilayer. nih.gov For longer-chain esters like the hexadecyl derivative, this affinity for the lipid environment is expected to be very strong. This disruption can alter membrane fluidity and impair the function of integral membrane proteins that are responsible for transporting nutrients and ions across the cell wall, ultimately leading to cell death. nih.gov
Environmental Fate and Biotransformation Research
Microbial Degradation Pathways of 4-Hydroxybenzoic Acid Hexadecyl Ester and Related Parabens
Microbial activity is a primary driver in the environmental breakdown of parabens. The process is typically initiated by enzymatic hydrolysis, followed by the degradation of the aromatic ring.
The initial and rate-limiting step in the microbial degradation of this compound and other parabens is the cleavage of the ester bond. nih.gov This hydrolysis reaction yields 4-hydroxybenzoic acid (4-HBA) and the corresponding alcohol, in this case, hexadecanol (B772). researchgate.net This reaction is catalyzed by esterase enzymes produced by a variety of microorganisms. nih.gov The rate of this hydrolysis can be influenced by the length of the alkyl chain, with some studies on shorter-chain parabens suggesting that the reaction rate may decrease with increasing chain length.
Following the initial hydrolysis, the resulting 4-hydroxybenzoic acid (4-HBA) is further metabolized by microorganisms. researchgate.net Several catabolic pathways for 4-HBA have been identified in various bacterial species. nih.govasm.org
One common pathway involves the hydroxylation of 4-HBA to form protocatechuic acid (PCA). nih.gov This reaction is catalyzed by the enzyme 4-hydroxybenzoate (B8730719) 3-monooxygenase. nih.gov The PCA then undergoes ring cleavage, either through an ortho or meta pathway, eventually leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.govmdpi.com
Alternatively, some microorganisms can decarboxylate 4-HBA to produce phenol (B47542), which is then further degraded. researchgate.netnih.gov Another less common pathway observed in some archaea and bacteria involves the conversion of 4-HBA to gentisic acid, which is then metabolized. asm.orgresearchgate.net
The degradation of the hexadecanol, the other product of hydrolysis, is expected to proceed through fatty alcohol oxidation pathways, ultimately leading to its incorporation into cellular biomass or complete mineralization.
Key Metabolites in the Aerobic Degradation of 4-Hydroxybenzoic Acid
| Initial Substrate | Key Intermediate | Common Subsequent Metabolites | Metabolic Pathway |
|---|---|---|---|
| 4-Hydroxybenzoic Acid | Protocatechuic Acid | β-Carboxy-cis,cis-muconate | Ortho-cleavage pathway |
| 4-Hydroxybenzoic Acid | Protocatechuic Acid | 4-Carboxy-2-hydroxymuconate semialdehyde | Meta-cleavage pathway |
| 4-Hydroxybenzoic Acid | Phenol | Catechol | Decarboxylation pathway |
| 4-Hydroxybenzoic Acid | Gentisic Acid | Maleylpyruvic acid | Gentisate pathway |
A diverse range of bacteria has been identified with the ability to degrade parabens and their primary metabolite, 4-HBA. Many of these microorganisms are commonly found in soil and aquatic environments.
For instance, strains of Enterobacter cloacae have been shown to not only hydrolyze parabens but also to subsequently decarboxylate the resulting 4-HBA to phenol. nih.govnih.gov Species of Pseudomonas, such as Pseudomonas fluorescens, are known to possess the enzymatic machinery for the degradation of 4-HBA, typically via the protocatechuate pathway. asm.org Other identified degraders of 4-HBA include species of Acinetobacter and Klebsiella. nih.gov
The key enzymes involved in these pathways include esterases for the initial hydrolysis, monooxygenases for the hydroxylation of 4-HBA, and various dioxygenases for the subsequent aromatic ring cleavage. nih.govmdpi.com
Examples of Microorganisms Involved in Paraben and 4-HBA Degradation
| Microorganism | Degradation Capability | Key Enzymes/Pathways |
|---|---|---|
| Enterobacter cloacae | Hydrolysis of parabens, Decarboxylation of 4-HBA | Esterases, Decarboxylases |
| Pseudarthrobacter phenanthrenivorans | Catabolism of 4-HBA | 4-hydroxybenzoate-3-hydroxylase, Protocatechuate dioxygenases |
| Acinetobacter johnsonii | Degradation of 4-HBA under anaerobic conditions | Not specified |
| Klebsiella oxytoca | Degradation of 4-HBA under anaerobic conditions | Not specified |
| Haloarcula sp. | Catabolism of 4-HBA | Gentisate pathway |
Abiotic Environmental Transformation Processes
In addition to microbial degradation, abiotic factors can contribute to the transformation of this compound in the environment. These processes primarily include photolytic degradation and chemical hydrolysis.
Parabens can undergo photodegradation when exposed to sunlight in aqueous environments. nih.gov The primary mechanism of photolysis involves the reaction with hydroxyl radicals, which can lead to the addition of hydroxyl groups to the aromatic ring or the abstraction of hydrogen atoms. nih.gov This can result in the formation of various degradation products, including 4-HBA, hydroquinone, and phenol. nih.gov
While specific photolytic data for this compound is scarce, studies on shorter-chain parabens suggest that photolysis can be a significant degradation pathway in sunlit surface waters. The rate and products of photodegradation can be influenced by various environmental factors such as water chemistry, pH, and the presence of photosensitizing substances.
Parabens are generally considered to be relatively stable to abiotic hydrolysis under typical environmental pH conditions (pH 5-9). scispace.com Hydrolysis can occur under more acidic (pH < 4) or alkaline (pH > 8) conditions, but these are not characteristic of most natural waters. Therefore, abiotic hydrolysis is not expected to be a major degradation pathway for this compound in the environment compared to microbial degradation and photolysis. scispace.com The long, hydrophobic hexadecyl chain would further decrease its solubility in water, potentially limiting its exposure to hydrolytic conditions.
Advanced Analytical Characterization and Method Development
Spectroscopic Techniques for Molecular Structure and Purity
Spectroscopy is fundamental in elucidating the molecular architecture of 4-Hydroxybenzoic acid hexadecyl ester and verifying its identity and purity. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for this purpose.
Infrared Spectroscopy Applications
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the this compound molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. The analysis confirms the presence of the phenolic hydroxyl group, the ester carbonyl group, the aromatic ring, and the long aliphatic hexadecyl chain.
Key characteristic absorption bands in the IR spectrum are used to confirm the compound's structure. For instance, the presence of a broad absorption band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak typically found around 1680-1720 cm⁻¹ corresponds to the C=O stretching of the ester functional group. The long aliphatic chain is identified by the C-H stretching vibrations just below 3000 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3100-3600 | O-H Stretch (broad) | Phenolic Hydroxyl |
| ~2850-2960 | C-H Stretch | Aliphatic (Hexadecyl) |
| ~1680-1720 | C=O Stretch (strong) | Ester Carbonyl |
| ~1580-1610 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | C-O Stretch | Ester |
| ~1160-1200 | C-O Stretch | Phenol (B47542) |
Nuclear Magnetic Resonance Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous structure confirmation and purity assessment. Both ¹H NMR and ¹³C NMR are utilized.
In ¹H NMR spectroscopy, the chemical shifts, integration, and splitting patterns of the proton signals correspond to the different chemical environments within the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 6.8-8.0 ppm). The protons of the long hexadecyl chain produce signals in the upfield region (around 0.8-1.8 ppm), with the terminal methyl group appearing as a triplet. The methylene (B1212753) group adjacent to the ester oxygen (α-CH₂) is shifted further downfield to approximately 4.2 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete structural map. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum (~165 ppm).
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.90 | Doublet | 2H | Aromatic Protons (ortho to C=O) |
| ~6.85 | Doublet | 2H | Aromatic Protons (ortho to O-H) |
| ~4.25 | Triplet | 2H | -O-CH₂ -(CH₂)₁₄-CH₃ |
| ~1.70 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₁₃-CH₃ |
| ~1.2-1.4 | Multiplet | 26H | -O-(CH₂)₂-(CH₂ )₁₃-CH₃ |
| ~0.88 | Triplet | 3H | -O-(CH₂)₁₅-CH₃ |
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. When coupled with mass spectrometry, these methods provide powerful tools for both quantitative analysis and structural elucidation of unknown related substances or degradation products.
High-Performance Liquid Chromatography for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound and for profiling related impurities. nih.gov A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed. nih.gov Due to the compound's significant nonpolar character from the long alkyl chain, a C8 or C18 stationary phase is appropriate.
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified. nih.govjascoinc.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to ensure the timely elution of the highly retained hexadecyl ester while also separating more polar impurities. nih.gov Ultraviolet (UV) detection is commonly employed, with a detection wavelength set around 254 nm, corresponding to the absorbance maximum of the p-hydroxybenzoate chromophore. nih.govlew.ro This method allows for the separation of the main compound from potential impurities, such as unreacted 4-hydroxybenzoic acid or hexadecanol (B772), and byproducts from synthesis.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40 °C nih.govjascoinc.com |
| Detection | UV at 254 nm nih.govlew.ro |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry for Degradation Product Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to identify volatile and semi-volatile degradation products of this compound. While direct analysis of the intact ester by GC can be challenging due to its high molecular weight and low volatility, the technique is exceptionally well-suited for elucidating the structure of smaller molecules that may form during stability or stress testing.
The primary degradation pathway for the ester is hydrolysis, which would yield 4-hydroxybenzoic acid and 1-hexadecanol. GC-MS can readily separate and identify the more volatile 1-hexadecanol. The non-volatile 4-hydroxybenzoic acid can also be analyzed by GC-MS following a derivatization step, such as silylation, to convert it into a more volatile trimethylsilyl (B98337) (TMS) derivative. nist.gov The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries.
Physicochemical Characterization for Material Science Applications
The physicochemical properties of this compound are critical for its application in material science, where it may be used as a plasticizer, compatibilizer, or surfactant. google.com Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to understand its thermal behavior and solid-state structure.
Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine the melting point, heat of fusion, and thermal stability of the compound. The melting point is a key indicator of purity. DSC can also reveal other thermal events, such as glass transitions or crystalline phase changes, which are important for understanding how the material will behave under different temperature conditions. The thermal properties of related alkyl esters of p-hydroxybenzoic acid have been studied, showing that melting points are influenced by the length of the alkyl side chain. researchgate.net
X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the material. The diffraction pattern can determine whether the material is amorphous or crystalline and can provide details about its crystal lattice. For long-chain molecules like this compound, the crystal packing can influence macroscopic properties relevant to material science, such as solubility and mechanical strength. researchgate.net The amphiphilic nature of the molecule, with a polar head (the hydroxybenzoate group) and a long nonpolar tail (the hexadecyl chain), suggests potential for self-assembly and formation of ordered structures, which is of interest in the design of novel materials. google.com
Solubility and Phase Behavior Studies of 4-Hydroxybenzoic Acid Derivatives
This compound, an organic compound formed from the reaction of 4-hydroxybenzoic acid and hexadecanol, presents as a white solid at room temperature. Its physical state indicates a defined melting point, which has been recorded in the range of 52.5-53.0 °C.
The solubility of this long-chain ester has been determined in water. Due to the significant hydrophobic hexadecyl tail, its solubility in aqueous media is limited. Research indicates a water solubility of 378.9 mg/L at 25 °C. While specific solubility data in a wide range of organic solvents is not extensively detailed in current literature, its parent molecule, 4-Hydroxybenzoic acid, is known to be soluble in polar organic solvents like alcohols (such as ethanol (B145695) and n-butanol), ether, and acetone, while being only slightly soluble in chloroform (B151607) and practically insoluble in carbon disulfide. wikipedia.orgnih.govnih.gov This suggests that the hexadecyl ester derivative would likely exhibit solubility in various non-polar and moderately polar organic solvents, a common characteristic for esters with long alkyl chains.
Detailed phase behavior studies beyond its solid state and melting point are not extensively documented in the available scientific literature.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Physical State | White Solid | |
| Melting Point | 52.5-53.0 °C | |
| Water Solubility | 378.9 mg/L (at 25 °C) |
Solubility Profile of 4-Hydroxybenzoic Acid
| Solvent | Solubility | Temperature |
|---|---|---|
| Water | 5000 mg/L | 25 °C |
| 99% Ethanol | 38.75 g / 100g solution | 67 °C |
| n-Butanol | 19.5 g / 100g solution | 32.5 °C |
| Alcohol | Freely Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Chloroform | Slightly Soluble | Not Specified |
| Carbon Disulfide | Practically Insoluble | Not Specified |
Data for the parent compound 4-Hydroxybenzoic Acid is provided for context. nih.gov
Interfacial Properties and Surfactant Behavior
The molecular structure of this compound, which consists of a polar head group (the 4-hydroxybenzoate (B8730719) moiety) and a long non-polar alkyl tail (the hexadecyl chain), is characteristic of an amphiphilic molecule. Such molecules have the potential to act as surfactants by adsorbing at interfaces (e.g., air-water or oil-water) and lowering the interfacial tension. The long C16 alkyl chain provides significant hydrophobicity, which is a key feature for surface activity.
Despite its amphiphilic nature, detailed experimental studies and specific data on the interfacial properties and surfactant behavior of this compound, such as its critical micelle concentration (CMC), surface tension reduction capabilities, or its effectiveness as an emulsifying agent, are not extensively reported in the reviewed scientific literature. The behavior of structurally related compounds, parabens (alkyl esters of 4-hydroxybenzoic acid), in emulsion systems is noted to be influenced by their alkyl chain length, which affects their water solubility and partitioning behavior. researchgate.netnih.gov However, specific quantitative data on the surface activity of the hexadecyl ester remains an area for further investigation.
Exploration of Novel Applications in Materials Science
Role as a Compatibility Agent in Polymer Systems
The efficacy of 4-Hydroxybenzoic acid hexadecyl ester as a compatibility agent, particularly in immiscible polymer blends, stems from its amphiphilic nature. The molecule consists of two distinct parts: the polar 4-hydroxybenzoate (B8730719) group and the non-polar 16-carbon hexadecyl chain.
In a blend of a polar and a non-polar polymer, this molecule can orient itself at the interface between the two phases. The polar head exhibits affinity for the polar polymer matrix, while the long, non-polar hexadecyl tail can physically entangle with the non-polar polymer chains. This dual interaction helps to reduce the interfacial tension between the two polymers, leading to a finer, more stable morphology and improved adhesion between the phases. This enhanced interfacial adhesion is crucial for translating the properties of the individual polymers into the final blend, improving mechanical characteristics such as impact strength and tensile strength.
While direct studies on this compound are limited, the principle is well-established for similar molecules. For instance, in related hindered phenolic esters, the long alkyl chain is known to enhance compatibility with non-polar polymer matrices like polyolefins, ensuring uniform dispersion of the additive. This structural-functional relationship strongly supports the potential of this compound to act as an effective compatibilizer in various polymer systems.
Investigation of Plasticizer Functionalities
Plasticizers are additives that increase the flexibility and processability of polymers by reducing the intermolecular forces between polymer chains. Ester compounds are widely used as plasticizers, and this compound fits the structural requirements for such a function. Its mechanism would involve the insertion of the molecule between rigid polymer chains. The bulky nature of the compound would increase the free volume and spacing between the polymer chains, thus lowering the glass transition temperature (Tg) and imparting flexibility to the material.
The long hexadecyl chain plays a critical role in its potential as a plasticizer. Research on other ester-based plasticizers shows that the length of the alkyl chain significantly influences performance. nih.govnih.gov A longer chain generally leads to lower volatility and reduced migration out of the polymer matrix, which is crucial for the durability and longevity of the plasticized material. nih.gov However, an excessively long chain can decrease compatibility with certain polar polymers. researchgate.net
Patents related to p-hydroxybenzoic esters have noted their utility as plasticizers for polyamides like nylon 11 and nylon 12, with alkyl chain lengths between 6 and 10 carbons being particularly effective for balancing compatibility, low-temperature performance, and resistance to volatilization at high temperatures. google.com Although the hexadecyl (C16) chain is longer, it suggests that the class of p-hydroxybenzoic acid esters is indeed functional as plasticizers. The performance of the hexadecyl ester would depend on the specific polymer system, with its strong non-polar character favoring its use in less polar polymers or in applications where extremely low volatility is required.
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
|---|---|---|
| Plasticizing Efficiency | Can Decrease | Longer, bulkier chains may be less efficient at separating polymer chains compared to smaller esters. researchgate.net |
| Compatibility/Miscibility | May Decrease (in polar polymers) | The increasing non-polar character of the molecule reduces its affinity for polar polymer chains. researchgate.net |
| Volatility | Decreases | Higher molecular weight and stronger van der Waals forces lead to a higher boiling point and lower vapor pressure. nih.gov |
| Migration Resistance | Increases | Larger molecules diffuse more slowly through the polymer matrix, reducing leaching and extraction. nih.govresearchgate.net |
| Low-Temperature Flexibility | Can Improve or Worsen | Depends on the balance between disrupting crystallinity and the inherent flexibility of the plasticizer molecule itself. |
Development of Surface-Active Properties and Applications
The molecular architecture of this compound is inherently amphiphilic, making it a candidate for applications requiring surface activity, such as surfactants or emulsifiers. The molecule possesses a hydrophilic (water-attracting) head, which is the 4-hydroxybenzoic acid moiety, and a long hydrophobic (water-repelling) tail, the hexadecyl chain.
This structure allows the molecules to accumulate at the interface between two immiscible phases, such as oil and water. At such an interface, they orient themselves with the hydrophilic head in the aqueous phase and the hydrophobic tail in the oil phase, reducing the surface tension between them. This property is the basis for emulsification, where the compound can stabilize a dispersion of one liquid within another (e.g., an oil-in-water emulsion).
While specific studies detailing the surfactant properties of this compound are not widely available, research on analogous compounds supports this potential. For example, a study of 4-(Decyloxy)benzoic acid (a similar molecule with a 10-carbon chain) using inverse gas chromatography confirmed its distinct surface energy properties. nih.gov This indicates that molecules in this class interact specifically at surfaces, a hallmark of surface-active agents. Potential applications could include roles as emulsifiers in polymer synthesis (emulsion polymerization), as dispersion aids for pigments or fillers in a polymer matrix, or as surface modifiers to alter the wetting characteristics of a material.
Integration into Liquid Crystalline Systems (based on p-hydroxybenzoic acid derivatives)
Derivatives of p-hydroxybenzoic acid (HBA) are fundamental building blocks for thermotropic liquid crystal polymers (LCPs). google.commdpi.comresearchgate.net The rigid, rod-like structure of the HBA aromatic core is a key mesogenic unit that promotes the formation of ordered, anisotropic fluid phases (mesophases) upon heating. mdpi.com These LCPs are known for their high strength, thermal stability, and chemical resistance.
The integration of a long, flexible alkyl chain, such as the hexadecyl group in this compound, is a common strategy in the design of liquid crystalline materials. The flexible tail attached to the rigid mesogenic core influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. nih.gov
Studies on various liquid crystalline series have shown that as the length of the terminal alkyl chain increases, there is often a stabilization of more ordered smectic phases over the less ordered nematic phase. mdpi.com Furthermore, the clearing temperature (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) is also highly dependent on the chain length. mdpi.com The presence of the C16 chain in this compound would therefore be expected to significantly influence the mesomorphic behavior if incorporated into a liquid crystalline system, potentially lowering the melting point compared to the rigid HBA homopolymer and promoting the formation of specific, highly organized smectic layers.
| Property | General Effect of Increasing Alkyl Chain Length | Typical Observation |
|---|---|---|
| Melting Temperature (Crystal to LC) | Tends to decrease initially, may show odd-even effects | The flexible chain disrupts crystal packing, lowering the energy required to melt. |
| Clearing Temperature (LC to Isotropic) | Can increase or decrease, often shows odd-even effects | Longer chains can enhance anisotropy and stabilize the LC phase through van der Waals interactions. mdpi.com |
| Mesophase Type | Promotes formation of more ordered phases | Longer chains favor the formation of layered smectic phases over nematic phases. nih.gov |
| Viscosity | Increases | Greater intermolecular entanglement and interactions from longer chains lead to higher viscosity. nih.gov |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulation of Ester Interactions
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in exploring the interactions of molecules like 4-Hydroxybenzoic acid hexadecyl ester with biological structures such as cell membranes. While specific MD studies on the hexadecyl ester are not extensively published, valuable insights can be drawn from simulations of other parabens with varying alkyl chain lengths.
Atomistic molecular dynamics simulations have been used to study the interaction of parabens (including methyl, ethyl, propyl, butyl, and heptyl parabens) with model lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC) membranes. oatext.com These computational studies calculate the free energy profiles for the insertion of the paraben molecules into the lipid bilayer. oatext.com The methodology involves defining a reaction coordinate, typically the distance between the center of mass of the molecule and the center of the bilayer, and using techniques like umbrella sampling to compute the potential of mean force (PMF) for the molecule's penetration into the membrane. oatext.com
Findings from these simulations indicate that parabens readily penetrate and embed within the lipid bilayer. The long, hydrophobic alkyl chain of this compound (a C16 chain) would be expected to drive very strong interactions with the hydrophobic core of the cell membrane. It is predicted that the molecule would orient itself with the polar 4-hydroxybenzoyl head group near the lipid head groups at the membrane-water interface, while the extensive hexadecyl tail would immerse deeply into the acyl chain region of the bilayer. This insertion could potentially alter the structural and dynamic properties of the membrane, a hypothesis that can be rigorously tested through further simulation. vanderbilt.eduuci.edu
Table 1: Key Concepts in Molecular Dynamics Simulation of Membrane Interactions
| Concept | Description | Relevance to this compound |
|---|---|---|
| Atomistic Molecular Dynamics (MD) | A simulation technique where the motion of every atom in the system is calculated over time based on a classical force field. | Allows for a detailed view of how the ester interacts with individual lipid molecules and water. |
| Force Field | A set of parameters and equations used to describe the potential energy of a system of atoms, governing their interactions. | Essential for accurately simulating the behavior of the ester and the lipid bilayer (e.g., CHARMM, GROMACS force fields). uci.edu |
| Lipid Bilayer Model | A computational representation of a cell membrane, often composed of phospholipids (B1166683) like DPPC (dipalmitoylphosphatidylcholine). oatext.com | Serves as the biological environment to study the ester's penetration and interaction dynamics. |
| Potential of Mean Force (PMF) | Represents the free energy of a system along a chosen reaction coordinate. It reveals the energetic barriers and favorable locations for a process. | Used to quantify the energy changes as the ester moves from the aqueous phase into the membrane, predicting its partitioning behavior. oatext.com |
| Umbrella Sampling | An enhanced sampling technique used in simulations to overcome energy barriers and adequately sample a reaction coordinate, often used to calculate the PMF. oatext.com | A methodological approach to ensure the simulation effectively explores the entire process of the ester inserting into the bilayer. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicted Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a group of chemicals with their biological activity. researchgate.net These models are widely used in toxicology and drug discovery to predict the activity of new or untested chemicals. nih.govmdpi.com For the paraben class of compounds, QSAR studies have often focused on predicting antimicrobial activity, estrogenic activity, or toxicity. nih.gov
A general finding in QSAR studies of p-hydroxybenzoic acid esters is that biological activity is strongly influenced by the length of the ester's alkyl chain. nih.govresearchgate.net Often, activity increases with chain length up to a certain point (e.g., butyl or pentyl paraben) and may then level off or decrease, a phenomenon known as the "cut-off effect." This trend is frequently linked to the compound's lipophilicity, which governs its ability to traverse cell membranes and reach its target site. nih.gov
A typical QSAR study involves calculating a set of numerical values, known as molecular descriptors, that characterize the molecule's structure and properties. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. mdpi.com For this compound, the most influential descriptors would undoubtedly be related to its large size and high lipophilicity due to the C16 chain.
Table 2: Common Molecular Descriptors in QSAR and Their Relevance
| Descriptor Class | Example Descriptors | Relevance to this compound |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | The high molecular weight from the C16 chain is a primary descriptor distinguishing it from smaller parabens. |
| Topological | Molecular Connectivity Indices (e.g., Chi indices), Balaban Index | These indices quantify molecular size, branching, and shape. The long, unbranched hexadecyl chain would result in distinct topological index values. |
| Physicochemical | Log P (Octanol-Water Partition Coefficient), Molar Refractivity | Log P is a critical descriptor representing lipophilicity. The hexadecyl ester would have a very high predicted Log P, strongly influencing models of membrane transport and receptor binding. |
| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | These descriptors relate to the electronic properties of the molecule and its reactivity. |
Based on established QSAR trends for this chemical class, the high lipophilicity of the hexadecyl ester would suggest a strong potential for membrane interaction and accumulation in lipid-rich tissues. However, its very low water solubility might limit its bioavailability, potentially placing it beyond the optimal lipophilicity range for certain biological activities.
Prediction of Environmental Behavior and Fate Parameters
Computational models are essential for predicting the environmental fate of chemicals, providing estimates for properties that govern their distribution, persistence, and accumulation in the environment. Software suites like the US EPA's EPI Suite™ (Estimation Programs Interface) utilize QSAR and group contribution methods to estimate these parameters from a chemical's structure. chemsafetypro.comepa.gov
For this compound, its chemical structure—a polar aromatic head and a very long, nonpolar alkyl tail—dictates its predicted environmental behavior. The dominant feature is the hexadecyl chain, which imparts strong hydrophobicity (or lipophilicity).
Based on the well-established trends for alkylphenols and other long-chain esters, the following predictions can be made:
Water Solubility: The compound is expected to have extremely low water solubility. The hydrophobic C16 tail will dominate the molecule's properties, making it poorly soluble in aqueous environments.
Octanol-Water Partition Coefficient (Log Kow): A very high Log Kow value is predicted. This parameter indicates a strong tendency for the chemical to partition from water into fatty or organic media. High Log Kow values are correlated with a potential for bioaccumulation. epa.gov
Soil Adsorption Coefficient (Koc): A high Koc value is predicted. Chemicals with high lipophilicity and low water solubility tend to adsorb strongly to organic matter in soil and sediment. This would render the compound relatively immobile in soil, with a low potential for leaching into groundwater.
Bioconcentration Factor (BCF): A high BCF is predicted. The high Log Kow suggests that if aquatic organisms are exposed, the chemical is likely to accumulate in their fatty tissues at concentrations significantly higher than in the surrounding water. epa.gov
Biodegradation: Parabens as a class are generally considered to be biodegradable. acs.org However, the rate of biodegradation can be influenced by the alkyl chain length. The very low water solubility of the hexadecyl ester might limit its availability to microorganisms, potentially slowing its rate of degradation in the environment compared to shorter-chain parabens.
Table 3: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value/Behavior | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | Very Low | Limited mobility in aquatic systems; will tend to partition out of the water column. |
| Log Kow (Octanol-Water Partition Coefficient) | Very High | Strong tendency to partition into organic matter and lipids; high potential for bioaccumulation. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High | Strong adsorption to soil and sediment; low mobility and low potential for groundwater contamination. |
| BCF (Bioconcentration Factor) | High | Likely to accumulate in aquatic organisms. |
| Atmospheric Fate | Low Volatility (High Boiling Point) | Unlikely to partition significantly into the atmosphere; transport will be primarily through water and particulate matter. |
| Biodegradation | Predicted to be biodegradable, but potentially at a slow rate. | May persist in the environment due to low bioavailability, despite being susceptible to microbial degradation. |
Q & A
Q. What are the recommended methods for synthesizing 4-hydroxybenzoic acid hexadecyl ester with high purity?
Methodological Answer: The synthesis typically involves esterification of 4-hydroxybenzoic acid with hexadecyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Maintain temperatures between 110–130°C to drive esterification while avoiding decomposition.
- Purification : Post-reaction, neutralize the catalyst, extract the ester using non-polar solvents (e.g., hexane), and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar capillary column) .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
Methodological Answer: Use chromatographic separation coupled with sensitive detection:
- HPLC-UV : Optimize using a C18 column (150 mm × 4.6 mm, 5 µm) with isocratic elution (70:30 acetonitrile/water, 1 mL/min). Detect at 254 nm (aromatic ring absorption) .
- GC-MS : Derivatize with BSTFA to improve volatility. Use splitless injection and a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) at 70 eV. Monitor characteristic ions (e.g., m/z 474 for molecular ion) .
- Calibration : Prepare standards in the matrix of interest to account for recovery losses (e.g., 80–120% recovery range) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Based on its MSDS (Material Safety Data Sheet):
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a respirator (N95) if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool (<25°C), dry environment, away from oxidizers and acids .
Advanced Research Questions
Q. How does the steric hindrance from tert-butyl groups influence the compound’s reactivity in antioxidant applications?
Methodological Answer: The tert-butyl groups at the 3,5-positions create steric hindrance, which:
- Reduces radical scavenging efficiency : Bulky substituents limit access to the phenolic -OH group, decreasing hydrogen donation capacity.
- Enhances stability : Hindrance protects the -OH group from oxidation, extending shelf-life in formulations.
Experimental validation : - Compare DPPH/ABTS radical scavenging assays of this compound with/without tert-butyl groups.
- Use DFT calculations to model electron density distribution and bond dissociation energies .
Q. What analytical techniques resolve contradictions in thermal stability data reported across studies?
Methodological Answer: Discrepancies in thermal decomposition temperatures (e.g., 200–250°C) arise from methodological variability. Standardize testing with:
- TGA (Thermogravimetric Analysis) : Use a heating rate of 10°C/min under nitrogen. Compare onset decomposition temperatures across studies.
- DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions (e.g., 60–80°C for hexadecyl chain melting).
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and compare degradation mechanisms .
Q. How can structure-activity relationship (SAR) models predict the efficacy of derivatives as antimicrobial agents?
Methodological Answer: Develop SAR models using:
- Substituent variation : Synthesize derivatives with alkyl chains of varying lengths (C12–C18) and substituents (e.g., methoxy, nitro).
- Bioactivity assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values).
- QSAR modeling : Use descriptors like logP, molar refractivity, and Hammett constants. Validate with PLS regression or machine learning .
Q. What strategies optimize the compound’s solubility for use in hydrophobic polymer matrices?
Methodological Answer: Enhance compatibility via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
